molecular formula C8H8BrCl2N B6200519 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride CAS No. 2694729-12-7

4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride

Cat. No. B6200519
CAS RN: 2694729-12-7
M. Wt: 269
InChI Key:
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Description

4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride, also known as 4-Bromo-7-chloro-2,3-dihydroisoindole-1-yl chloride or 4-Bromo-7-chloro-2,3-dihydro-1H-isoindole-1-yl chloride, is an organic compound with a molecular formula of C7H5BrCl2N. It is a white solid that is soluble in water and alcohol and is used in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of novel heterocyclic compounds for use in drug discovery and development, as well as in the synthesis of new catalysts for organic synthesis. It has also been used as a starting material for the synthesis of biologically active compounds such as inhibitors of the enzyme acetylcholinesterase, which is involved in memory and learning.

Mechanism of Action

The mechanism of action of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride is not well understood. However, it is believed to act as a proton donor in the presence of a base, which can lead to the formation of a variety of products depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride are not well understood. However, it has been shown to have some antifungal activity in laboratory studies, and it has also been found to inhibit the growth of some bacteria.

Advantages and Limitations for Lab Experiments

The major advantage of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride is its low cost and availability. It is also relatively easy to synthesize, and it is relatively stable in aqueous solutions. However, it should be noted that it is toxic and should be handled with care.

Future Directions

The potential future directions for 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride include further research into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research could also be conducted into its potential use as a starting material for the synthesis of other biologically active compounds. Finally, further research into its potential use as an antifungal agent could be conducted, as well as its potential use as a catalyst for organic synthesis.

Synthesis Methods

The synthesis of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride is typically achieved through a multi-step process involving the reaction of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole with hydrochloric acid. The reaction is typically performed in an aqueous medium at room temperature, and the product is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride involves the reaction of 4-bromo-1,2-phenylenediamine with 2-chloroacetyl chloride in the presence of a base to form 4-bromo-7-chloro-1,2-dihydroisoindole-1,3-dione. This intermediate is then reduced with sodium borohydride to yield 4-bromo-7-chloro-2,3-dihydro-1H-isoindole, which is subsequently reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-bromo-1,2-phenylenediamine", "2-chloroacetyl chloride", "base", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromo-1,2-phenylenediamine is reacted with 2-chloroacetyl chloride in the presence of a base to form 4-bromo-7-chloro-1,2-dihydroisoindole-1,3-dione.", "Step 2: The intermediate from step 1 is reduced with sodium borohydride to yield 4-bromo-7-chloro-2,3-dihydro-1H-isoindole.", "Step 3: 4-bromo-7-chloro-2,3-dihydro-1H-isoindole is reacted with hydrochloric acid to form the hydrochloride salt." ] }

CAS RN

2694729-12-7

Molecular Formula

C8H8BrCl2N

Molecular Weight

269

Purity

95

Origin of Product

United States

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